molecular formula C18H19N7OS B6453347 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2548991-73-5

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B6453347
CAS No.: 2548991-73-5
M. Wt: 381.5 g/mol
InChI Key: WIRGDGZPVQGWLX-UHFFFAOYSA-N
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Description

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a purine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazole Moiety: This can be achieved through a condensation reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.

    Piperazine Ring Formation: The benzothiazole derivative is then reacted with piperazine under controlled conditions.

    Purine Attachment: Finally, the piperazine-benzothiazole intermediate is coupled with a purine derivative, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity, while the purine structure may mimic natural nucleotides, interfering with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like riluzole and pramipexole share the benzothiazole moiety.

    Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine contain the piperazine ring.

    Purine Derivatives: Compounds like caffeine and theobromine are well-known purine derivatives.

Uniqueness

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine is unique due to its combination of these three distinct moieties, which may confer unique biological activities and chemical properties .

Properties

IUPAC Name

4-methoxy-2-[4-(7-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c1-23-11-21-16-15(23)17(20-10-19-16)24-6-8-25(9-7-24)18-22-14-12(26-2)4-3-5-13(14)27-18/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGDGZPVQGWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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